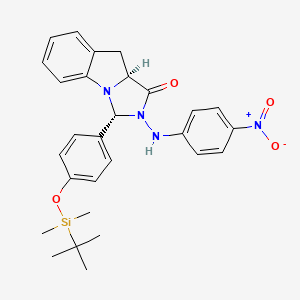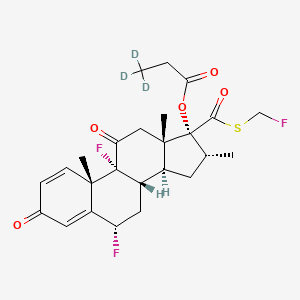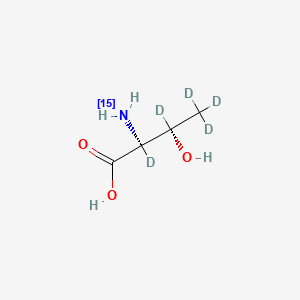
Apadenoson-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apadenoson-d5 is a deuterium-labeled derivative of Apadenoson, a selective A2a adenosine receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic properties of the compound .
Métodos De Preparación
The synthesis of Apadenoson-d5 involves the deuteration of Apadenoson. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Análisis De Reacciones Químicas
Apadenoson-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Apadenoson-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of drug metabolism and pharmacokinetics.
Biology: Used to study the effects of deuterium substitution on biological systems.
Medicine: Investigated for its potential use as a pharmacologic stress agent in cardiac perfusion imaging studies.
Industry: Used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
Apadenoson-d5 exerts its effects by selectively stimulating the A2a adenosine receptor, which is responsible for coronary vasodilation. This receptor is involved in various physiological processes, including the regulation of blood flow and the modulation of inflammatory responses. The activation of the A2a adenosine receptor leads to the relaxation of vascular smooth muscle cells, resulting in increased blood flow .
Comparación Con Compuestos Similares
Apadenoson-d5 is unique due to its deuterium labeling, which can significantly alter its pharmacokinetic and metabolic profiles compared to its non-deuterated counterpart, Apadenoson. Similar compounds include:
Regadenoson: Another selective A2a adenosine receptor agonist used as a pharmacologic stress agent.
Adenosine: A naturally occurring nucleoside that acts on adenosine receptors to regulate various physiological processes.
Dipyridamole: A non-selective adenosine receptor agonist used in cardiac stress testing
Propiedades
Fórmula molecular |
C23H30N6O6 |
|---|---|
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(1,1,2,2,2-pentadeuterioethylcarbamoyl)oxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H30N6O6/c1-3-25-21(32)18-16(30)17(31)22(35-18)29-11-26-15-19(24)27-14(28-20(15)29)6-4-5-12-7-9-13(10-8-12)23(33)34-2/h11-13,16-18,22,30-31H,3,5,7-10H2,1-2H3,(H,25,32)(H2,24,27,28)/t12?,13?,16-,17+,18-,22+/m0/s1/i1D3,3D2 |
Clave InChI |
FLEVIENZILQUKB-ZKPJIMEOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])NC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O |
SMILES canónico |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)

![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)




![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)






